2-Ethylbenzo[d]thiazol-5-amine
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Overview
Description
2-Ethylbenzo[d]thiazol-5-amine is a chemical compound with diverse scientific applications. It is a derivative of 2-Aminothiazole, which is a precursor to sulfathiazole (a type of “sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 2-Ethylbenzo[d]thiazol-5-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
Benzothiazole derivatives, including 2-Ethylbenzo[d]thiazol-5-amine, have diverse biological activities. They can undergo various chemical reactions to form new compounds with potential pharmacological properties .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including 2-Ethylbenzo[d]thiazol-5-amine, have been found to exhibit antimicrobial properties . They are used in the synthesis of various drugs, including sulfathiazole, which is a short-acting sulfa drug .
Antiretroviral Activity
Thiazoles are also used in the production of antiretroviral drugs. For example, Ritonavir, an HIV/AIDS drug, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have been synthesized and screened for their antifungal activity . This makes 2-Ethylbenzo[d]thiazol-5-amine a potential candidate for the development of new antifungal agents.
Anticancer Activity
Thiazoles have shown potential in the field of cancer treatment. Tiazofurin, an antineoplastic drug, contains a thiazole ring . This suggests that 2-Ethylbenzo[d]thiazol-5-amine could be used in the development of new anticancer drugs.
Anti-Alzheimer Activity
Thiazoles have been found to exhibit anti-Alzheimer activity . This suggests that 2-Ethylbenzo[d]thiazol-5-amine could be used in the development of drugs for the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activity . Therefore, 2-Ethylbenzo[d]thiazol-5-amine could potentially be used in the development of new antihypertensive drugs.
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant properties . This suggests that 2-Ethylbenzo[d]thiazol-5-amine could be used in the development of new antioxidant drugs.
Hepatoprotective Activity
Thiazoles have been associated with hepatoprotective activity . This suggests that 2-Ethylbenzo[d]thiazol-5-amine could potentially be used in the development of new hepatoprotective drugs.
Future Directions
Benzothiazole derivatives, including 2-Ethylbenzo[d]thiazol-5-amine, have shown potential in various fields of research, including medicinal chemistry. Future research may focus on the development of new methods for the synthesis of these compounds, as well as exploring their potential uses in various applications .
Mechanism of Action
Target of Action
The primary target of 2-Ethylbenzo[d]thiazol-5-amine is DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular compounds .
Mode of Action
2-Ethylbenzo[d]thiazol-5-amine interacts with its target DprE1, inhibiting its function . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall . This leads to the death of the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Result of Action
The result of the action of 2-Ethylbenzo[d]thiazol-5-amine is the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of the biosynthesis of arabinogalactan . This makes it a potential candidate for the development of new anti-tubercular drugs .
properties
IUPAC Name |
2-ethyl-1,3-benzothiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIZZVMWIPGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzo[d]thiazol-5-amine |
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